16-Hydroxyingenol tetraacetate
Description
16-Hydroxyingenol tetraacetate is a diterpenoid derivative characterized by a hydroxyl group at the C-16 position of the ingenol core, which is acetylated to form a tetraacetate ester. Tetraacetate derivatives are typically synthesized to enhance stability or modify bioavailability by masking polar hydroxyl groups .
Properties
CAS No. |
52557-30-9 |
|---|---|
Molecular Formula |
C28H36O10 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[(1S,4S,5R,6R,10R,11S,12R,14R)-4,6-diacetyloxy-11-(acetyloxymethyl)-5-hydroxy-3,11,14-trimethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl acetate |
InChI |
InChI=1S/C28H36O10/c1-13-10-27-14(2)8-21-22(26(21,7)12-36-16(4)30)20(23(27)33)9-19(11-35-15(3)29)25(38-18(6)32)28(27,34)24(13)37-17(5)31/h9-10,14,20-22,24-25,34H,8,11-12H2,1-7H3/t14-,20?,21-,22+,24+,25-,26+,27+,28-/m1/s1 |
InChI Key |
LOSIVEQYDNWLAN-IAHPAADTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]([C@@]2(C)COC(=O)C)C3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
Canonical SMILES |
CC1CC2C(C2(C)COC(=O)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxyingenol tetraacetate typically involves the acetylation of 16-Hydroxyingenol. The process includes the use of acetic anhydride and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of 16-Hydroxyingenol tetraacetate may involve the extraction of ingenol from Euphorbia plants, followed by chemical modification to introduce the hydroxyl and acetyl groups. This process requires careful control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
16-Hydroxyingenol tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate and periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound has shown biological activity, including anti-cancer properties.
Medicine: It has been investigated for its potential use in treating skin conditions and other diseases.
Mechanism of Action
The mechanism of action of 16-Hydroxyingenol tetraacetate involves its interaction with specific molecular targets and pathways. The compound can activate protein kinase C (PKC), leading to various cellular responses. This activation can result in the modulation of cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Escigenin Tetraacetate (C39H59O8 / C38H55O9)
- Structure : Features a 16α,21α-epoxy-olean-9(11)-ene backbone with acetylated hydroxyl groups at positions 3β, 22β, 24, and 26. Cyclic acetals (e.g., 16,22-acetal) are also observed in related derivatives .
- Molecular Weight : ~680–700 g/mol (estimated).
4-O-Methylhematoxylol Tetracetate (C27H28O10)
- Structure: Derived from hematoxylol, a homoisoflavonoid, with acetylated hydroxyl groups and a methyl ether at C-3.
- Application : Acts as a protein tyrosine kinase inhibitor, highlighting the role of acetyl groups in modulating enzyme interaction .
CUR/THC Tetraacetate Derivatives
- Structure: Curcumin (CUR) and tetrahydrocurcumin (THC) derivatives with acetylated phenolic hydroxyl groups.
- Bioactivity: Exhibit negligible antiallergic activity (e.g., histamine release inhibition) compared to non-acetylated forms due to loss of hydrogen-bonding capacity .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Tetraacetate Derivatives
*Note: Data for 16-Hydroxyingenol tetraacetate are inferred from structural analogues.
Impact of Acetylation on Bioactivity
- Antiallergic Effects: Acetylation of phenolic hydroxyl groups (e.g., in CUR/THC derivatives) abolishes histamine release inhibition, underscoring the critical role of free OH groups in target engagement .
- Antioxidant Capacity: Non-acetylated compounds (e.g., CUR) exhibit higher antioxidant activity due to radical scavenging by phenolic hydroxyls, while acetylated forms show diminished effects .
Solubility and Stability
Q & A
Basic: What are the established methods for synthesizing 16-Hydroxyingenol tetraacetate, and how can researchers optimize reaction conditions to improve yield and purity?
Answer:
The synthesis of 16-Hydroxyingenol tetraacetate typically involves acetylation of the parent compound using acetic anhydride or acetyl chloride in the presence of catalysts like lead tetraacetate (Pb(OAc)₄) . Key steps include:
- Reagent Selection : Use anhydrous conditions to prevent hydrolysis of acetyl groups.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard, but crystallization from methanol/water mixtures may enhance purity .
- Optimization : Vary reaction temperature (40–60°C) and molar ratios (1:4 parent compound to acetylating agent) to maximize yield. Monitor progress via TLC or HPLC .
Basic: How should researchers safely handle and store 16-Hydroxyingenol tetraacetate to prevent degradation and ensure experimental reproducibility?
Answer:
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact, as acetylated compounds may hydrolyze into irritants .
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life .
Advanced: What advanced spectroscopic and computational techniques are recommended for resolving ambiguities in the stereochemical configuration of 16-Hydroxyingenol tetraacetate?
Answer:
- X-ray Crystallography : The gold standard for absolute configuration determination, as demonstrated in tetraacetate derivatives of cyclic diarylheptanoids .
- Chiroptical Methods : Compare experimental electronic circular dichroism (ECD) spectra with density functional theory (DFT)-calculated spectra for vic-diol moieties .
- Dimolybdenum Tetraacetate [Mo₂(OAc)₄] : Use this reagent to stabilize chiral diol complexes for NMR-based stereochemical analysis .
- Computational Modeling : Pair molecular docking with MD simulations to predict binding conformations in biological systems .
Advanced: How can researchers design experiments to elucidate the biological mechanisms of 16-Hydroxyingenol tetraacetate, particularly its interaction with cellular targets?
Answer:
- In Vitro Assays :
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways affected by the compound .
Intermediate: What are the key considerations when analyzing conflicting data on the pharmacokinetic properties of 16-Hydroxyingenol tetraacetate across different studies?
Answer:
- Reproducibility Checks : Validate protocols using reference standards and inter-laboratory comparisons .
- Assay Variability : Account for differences in bioavailability models (e.g., Caco-2 vs. in situ intestinal perfusion) .
- Advanced Validation : Use high-resolution mass spectrometry (HRMS) to confirm metabolite identity and isotopic labeling to trace degradation pathways .
Advanced: How can researchers address discrepancies in reported biological activities of 16-Hydroxyingenol tetraacetate, such as conflicting cytotoxicity results?
Answer:
- Dose-Response Refinement : Test across a wider concentration range (nM to mM) to identify biphasic effects .
- Cell Line Authentication : Use STR profiling to rule out cross-contamination .
- Mechanistic Follow-Up : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
Basic: What analytical methods are essential for characterizing the purity and stability of 16-Hydroxyingenol tetraacetate?
Answer:
- HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients for impurity profiling .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .
- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w ensures stability) .
Advanced: How can computational chemistry aid in predicting the reactivity and regioselectivity of 16-Hydroxyingenol tetraacetate in novel reactions?
Answer:
- DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Reaction Pathway Modeling : Use Gaussian or ORCA software to simulate transition states for acetylation or oxidation steps .
- Machine Learning : Train models on existing tetraacetate reaction databases to forecast optimal conditions .
Intermediate: What strategies should be employed to ensure rigorous data presentation and avoid misinterpretation in publications on 16-Hydroxyingenol tetraacetate?
Answer:
- Figure Standards : Label axes clearly (e.g., "ΔG (kcal/mol)" vs. "Reaction Coordinate") and include error bars for triplicate experiments .
- Data Triangulation : Cross-validate NMR assignments with HSQC/HMBC and IR data .
- Transparency : Deposit raw data in repositories like Zenodo or Figshare .
Advanced: What innovative methodologies could be applied to study the environmental fate and biodegradation pathways of 16-Hydroxyingenol tetraacetate?
Answer:
- Isotope-Labeled Tracking : Use ¹³C-labeled compound in soil microcosms followed by LC-QTOF-MS analysis .
- Metagenomics : Sequence microbial communities exposed to the compound to identify degradative genes .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) based on structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
